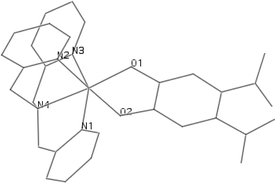Spin crossover of ferric complexes with catecholate derivatives. Single-crystal X-ray structure, Magnetic and Mössbauer investigations†
Dalton Transactions Pub Date: 2005-04-07 DOI: 10.1039/B418294D
Abstract
Complexes of general formula [(TPA)Fe(R-Cat)]X·nS were synthesised with different catecholate derivatives and anions (TPA =


Recommended Literature
- [1] Reversible binding of water, methanol, and ethanol to a five-coordinate ruthenium(ii) complex†
- [2] Detection of total count of Staphylococcus aureus using anti-toxin antibody labelled gold magnetite nanocomposites: a novel tool for capture, detection and bacterial separation†
- [3] A dye-like ligand-based metal–organic framework for efficient photocatalytic hydrogen production from aqueous solution†
- [4] Preparation and characterization of layer-by-layer hypoglycemic nanoparticles with pH-sensitivity for oral insulin delivery
- [5] Rhodium(iii) complexes with a bidentate N-heterocyclic carbeneligand bearing flexible dendritic frameworks†‡
- [6] Back matter
- [7] Metal–organic framework (MOF) composite materials for photocatalytic CO2 reduction under visible light†
- [8] Enhancing the energy storage capacity of graphene supercapacitors via solar heating†
- [9] A high voltage aqueous zinc–manganese battery using a hybrid alkaline-mild electrolyte†
- [10] Rapid titrimetric determination of free acidity in process samples of uranyl nitrate

Journal Name:Dalton Transactions
Research Products
-
CAS no.: 143317-90-2









